molecular formula C12H13ClO3 B1310529 Ethyl 4-(4-chlorophenyl)-3-oxobutanoate CAS No. 62088-10-2

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Cat. No. B1310529
CAS RN: 62088-10-2
M. Wt: 240.68 g/mol
InChI Key: JOEFETLDNZHBHE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (COBE) is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a 4-chlorophenyl group attached to a 3-oxobutanoate moiety. The compound has been the subject of numerous studies due to its potential applications in the pharmaceutical industry, particularly in the asymmetric synthesis of chiral intermediates .

Synthesis Analysis

The synthesis of COBE and its derivatives has been explored through various methods. One approach involves the Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, which yields ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another method includes the enamination of p-chloropropiophenone followed by condensation with chlorooxalic acid ethyl ester to produce ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate . Additionally, the compound ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been synthesized and characterized, showcasing the versatility of COBE derivatives .

Molecular Structure Analysis

The molecular structure of COBE derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined, revealing a monoclinic crystal system and a Z conformation about the C=C bond . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was established, with the crystal belonging to the orthorhombic space group .

Chemical Reactions Analysis

COBE is primarily used in enantioselective reduction reactions to produce chiral hydroxybutanoates, which are valuable intermediates in the synthesis of pharmaceuticals. Various microorganisms and enzymes have been employed to catalyze the asymmetric reduction of COBE to either the (R)- or (S)-enantiomer of 4-chloro-3-hydroxybutanoate (CHBE). Studies have demonstrated the use of Escherichia coli transformants expressing specific reductase genes, achieving high enantiomeric excess and yield in organic solvent-water two-phase systems . Additionally, the use of whole cells of Candida magnoliae and Aureobasidium pullulans in bioreduction processes has been investigated, optimizing conditions for high product concentration and enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of COBE and its derivatives are influenced by their molecular structures. The stability of COBE in aqueous systems has been a concern, as it was found to be unstable and inhibitory to the reduction reaction . However, the use of two-phase systems has been shown to enhance the stability and conversion efficiency of COBE to its reduced form . The crystalline structures of the synthesized derivatives provide insights into their physical properties, such as melting points and solubility, which are crucial for their application in pharmaceutical synthesis .

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate has been utilized in the synthesis of various organic compounds. For example, it was involved in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterized by NMR and mass spectral analysis, and its molecular structure was confirmed by X-ray diffraction studies. This compound showed potential for antimicrobial activities, indicating its pharmacological significance (Achutha et al., 2017).

2. Enzymatic Reduction and Biocatalysis

In biotechnological applications, ethyl 4-(4-chlorophenyl)-3-oxobutanoate has been used in enzymatic reduction processes. For instance, its reduction by microbial aldehyde reductase in an organic solvent-water diphasic system was studied, highlighting its potential in producing enantiomerically pure compounds (Shimizu et al., 1990). Similarly, its stereoselective reduction by Escherichia coli cells expressing aldehyde reductase and glucose dehydrogenase genes demonstrated its use in the practical synthesis of optically pure compounds (Kataoka et al., 1999).

3. In Organic Synthesis and Medicinal Chemistry

This compound also plays a role in the field of organic synthesis and medicinal chemistry. It has been used in the Friedländer synthesis of quinoline derivatives and in the synthesis of various organic compounds with potential pharmaceutical applications (Degtyarenko et al., 2007).

4. Crystal Structure and Antioxidant Properties

Additionally, it has been involved in the synthesis of compounds whose crystal structures were determined by X-ray diffraction, and these compounds were evaluated for their antioxidant and antimicrobial activities (Kumar et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, and its environmental impact.


Future Directions

This would involve a discussion of areas for future research. It could include potential applications for the compound, questions that remain to be answered, and improvements that could be made to the synthesis process.


properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFETLDNZHBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445772
Record name ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

CAS RN

62088-10-2
Record name ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl malonate potassium salt (39 g) in acetonitrile (100 mL) was added magnesium chloride (26 g) and triethylamine (48.6 g) and the mixture was stirred at room temperature for 2 hours (solution A). To a solution of 4-chlorophenylacetic acid (18.6 g) in acetonitrile (100 mL) was added carbonyldiimidazole (19.5 g) at room temperature and the mixture was stirred at the same temperature fro 1.5 hours. To the reaction mixture was added the solution A prepared above at room temperature and the mixture was stirred at the same temperature for 30 minutes and at 80° C. for 2 hours. After cooling the reaction mixture to room temperature, thereto was added 2N HCl solution (260 mL) and the mixture was stirred. The organic layer was washed with an aqueous sodium hydrogencarbonate solution and a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=8/1 to 6/1) to obtain ethyl 4-(4-chlorophenyl)-3-oxobutyrate (25 g, yield: 95%) as a liquid.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
solvent
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared in 43% yield from 2-(4-chlorophenyl)acetic acid and 2,2-dimethyl-1,3-dioxane-4,6-dione according to the procedure for the preparation of Example 162, part A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Yield
43%

Synthesis routes and methods III

Procedure details

To a suspension of potassium ethyl malonate (17.12 g, 100.6 mmol) in acetonitrile (150 mL) were added N,N-diisopropylethylamine (28 mL, 160 mmol) and magnesium chloride (12.11 g, 127.2 mmol). The resulting mixture was stirred for 1 hour. A solution of 4-chlorophenylacetyl chloride (10.12 g, 53.53 mmol) in acetonitrile (100 mL) was then added and the mixture was heated to 60° C. and stirred for 20 hours. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was suspended in 1N aqueous HCl (250 mL) and was extracted with EtOAc (100 mL×2). The combined organic phases were dried over anhydrous MgSO4 and insoluble materials were removed by filtration. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on silica, elution with a 0%-80% mixture of EtOAc in hexane (linear gradient, 45 min) to obtain ethyl 4-(4-chlorophenyl)-3-oxobutanoate (5.0 g, 39%) as a yellow oil. LC/MS (FA) ES− 239. 1H NMR (d6-DMSO, 400 MHz): δ: 7.37 (2H, d, J=13.8 Hz), 7.20 (2H, d, J=13.8 Hz), 4.07 (2H, q, J=7.2 Hz), 3.89 (2H, s), 3.66 (2H, s), 1.17 (3H, t, J=7.2 Hz).
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
12.11 g
Type
reactant
Reaction Step Two
Quantity
10.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (103 g, 347 mmol) in ethanol (718 mL) was refluxed for 3 hours. The reaction was cooled and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→20/80) to give 61 g of the title compound as an orange oil. (73% yield). LC/MS (FA) ES+ 241. 1H NMR (400 MHz, CDCl3) δ: 7.32-7.28 (m, 2H), 7.15-7.11 (m, 2H), 4.17 (q, 2H, J=7.2 Hz), 3.81 (s, 2H), 3.45 (s, 2H), 1.26 (t, 3H, J=7.2 Hz).
Name
5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
718 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com
A Li, Y Ouyang, Z Wang, Y Cao, X Liu… - Journal of Medicinal …, 2013 - ACS Publications
Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones were synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and their biological activity was evaluated. Most …
Number of citations: 43 pubs.acs.org
DC Rao, DK Reddy, V Shekhar, B Chinababu, CB Rao… - 2014 - nopr.niscpr.res.in
A facile synthesis of 4-aryl substituted β-ketoesters from the reaction aryl epoxides with ethyl diazoacetate, in presence of BF 3 OEt 2 has been described with excellent yields. …
Number of citations: 1 nopr.niscpr.res.in

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